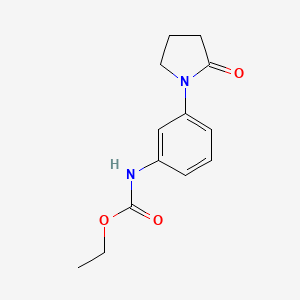
5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole” is a complex organic molecule that contains several functional groups. It has an isoxazole ring, which is a five-membered ring with two non-adjacent nitrogen and oxygen atoms. It also contains a trifluoromethyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the introduction of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the piperidine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring, the trifluoromethyl group, and the piperidine ring could all influence how the compound reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the isoxazole ring, the trifluoromethyl group, and the piperidine ring could all affect these properties .Aplicaciones Científicas De Investigación
Herbicidal Activity
A study on the synthesis and herbicidal activity of aryl-formyl piperidinone HPPD inhibitors reveals the incorporation of isoxazole and related structures in the design of potent herbicides. These compounds exhibit strong inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plant growth. The research underscores the potential of such compounds in developing environmentally friendly herbicides with specific target mechanisms (Fu et al., 2021).
Larvicidal Activity
Isoxazole-5(4H)-ones, another derivative closely related to the compound , have been investigated for their larvicidal activity against Aedes aegypti, a mosquito species known for transmitting various viral diseases. The study highlights the potential of these compounds to control mosquito populations and reduce the spread of infectious diseases (Sampaio et al., 2023).
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has also been explored, with compounds demonstrating strong activity against a range of microorganisms. This suggests their potential application in developing new antimicrobial agents that can address the growing concern of antibiotic resistance (Krolenko et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to show significant sPLA2 inhibition activity, which is comparable or more to ursolic acid .
Cellular Effects
Based on its reported sPLA2 inhibition activity, it can be inferred that it may influence cell function by modulating lipid metabolism and signaling pathways .
Molecular Mechanism
Its sPLA2 inhibition activity suggests that it may exert its effects at the molecular level by binding to and inhibiting the enzyme sPLA2, thereby influencing lipid metabolism and signaling .
Metabolic Pathways
Given its reported sPLA2 inhibition activity, it may be involved in lipid metabolism pathways .
Propiedades
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-8-9(6-15-17-8)7-16-4-2-10(3-5-16)11(12,13)14/h6,10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDZSABQJKFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

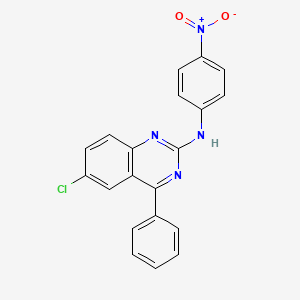

![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
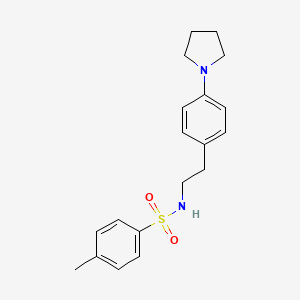

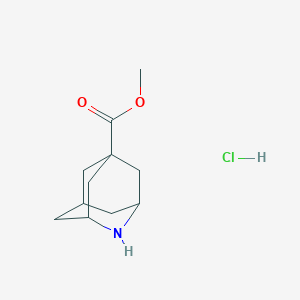

![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
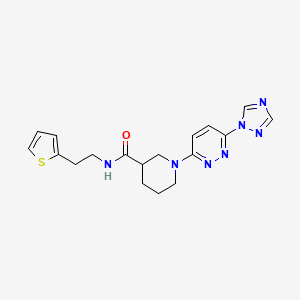
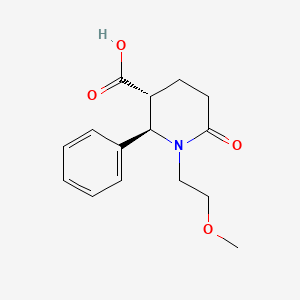
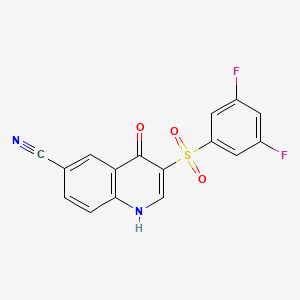
![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
